molecular formula C22H24N4O3 B2909201 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 946305-69-7

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2909201
CAS RN: 946305-69-7
M. Wt: 392.459
InChI Key: YIROZSJAEXFXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone, also known as EPE, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has a unique chemical structure, which makes it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, several studies have suggested that 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has also been shown to improve cardiac function and reduce inflammation in animal models of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery. However, the complex synthesis process of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can be a limitation for lab experiments, as it requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone. One of the areas of interest is the development of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone in other diseases such as diabetes and inflammatory disorders. Additionally, the elucidation of the precise mechanism of action of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone could provide insights into the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a complex process that involves several steps. The first step involves the preparation of 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol. The final step involves the reaction of 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol with 1-(4-phenylpiperazin-1-yl)ethanone to form 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone.

Scientific Research Applications

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Several studies have demonstrated that 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone exhibits potent anticancer activity against a wide range of cancer cell lines. 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has also been shown to have a protective effect against myocardial ischemia-reperfusion injury and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-20-23-24-22(29-20)17-7-6-10-19(15-17)28-16-21(27)26-13-11-25(12-14-26)18-8-4-3-5-9-18/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIROZSJAEXFXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

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